molecular formula C20H13F3N4OS B2734148 3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114909-37-3

3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2734148
CAS No.: 1114909-37-3
M. Wt: 414.41
InChI Key: HFQBTSHEJONDEJ-UHFFFAOYSA-N
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Description

3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a pyridazine-based heterocyclic compound featuring a trifluoromethyl-substituted phenyl-oxadiazole moiety linked via a methylsulfanyl bridge. The core pyridazine ring is substituted at position 3 with a phenyl group and at position 6 with a 1,2,4-oxadiazole derivative. This structure combines aromatic, electron-withdrawing (trifluoromethyl), and heterocyclic elements, which are critical for modulating physicochemical and pharmacological properties such as solubility, metabolic stability, and target binding affinity .

Properties

IUPAC Name

5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4OS/c21-20(22,23)15-8-4-7-14(11-15)19-24-17(28-27-19)12-29-18-10-9-16(25-26-18)13-5-2-1-3-6-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQBTSHEJONDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:
  • Initial Preparation: : The synthesis begins with the preparation of the pyridazine core, typically through the cyclization of appropriate hydrazine derivatives with diketones.

  • Attachment of Sulfanyl Group: : The 5-position of the pyridazine ring is modified by introducing a sulfanyl group via nucleophilic substitution.

  • Oxadiazole Formation: : A 1,2,4-oxadiazole ring is constructed by cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.

  • Final Assembly: : The trifluoromethyl phenyl group is integrated into the molecule through electrophilic aromatic substitution reactions, using suitable reagents and catalysts under controlled conditions.

Industrial Production Methods: Industrial-scale production would involve optimizing the aforementioned synthetic steps for large-scale reactions. This includes optimizing reaction times, temperatures, and the use of catalysts to ensure high yields and purity. Green chemistry principles, such as solvent recovery and reduction of by-products, would also be considered.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation at various functional groups, particularly the sulfanyl group, to yield sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the oxadiazole ring or other electron-deficient areas, leading to more saturated derivatives.

  • Substitution: : The phenyl groups can participate in electrophilic or nucleophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions:
  • Oxidizing Agents: : Hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA).

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride (LiAlH4).

  • Substituting Agents: : Halogenating agents, organolithium reagents.

Major Products: Depending on the specific reactions, major products could include sulfoxides, sulfones, substituted phenyl derivatives, and more saturated heterocyclic compounds.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to pyridazine derivatives. For instance, pyridazine-based compounds have shown promising results in inhibiting tumor growth through mechanisms such as tubulin polymerization inhibition . The structural modifications in 3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine may similarly enhance its efficacy against various cancer cell lines.

Antiviral Properties

The antiviral activity of pyridazine derivatives has been explored extensively. A related compound demonstrated significant in vitro activity against coronaviruses and other viral pathogens . The introduction of trifluoromethyl groups is known to enhance the biological activity of compounds, potentially making this compound a candidate for further antiviral studies.

Neuropharmacological Effects

Compounds structurally similar to this compound have been investigated for their neuropharmacological effects. For example, certain pyridazine derivatives have shown promise in alleviating anxiety and promoting sedation without impairing cognitive functions . This suggests that the compound could be evaluated for its potential use in treating anxiety disorders.

Synthesis and Structural Variations

The synthesis of this compound involves complex organic reactions that can yield various structural analogs. These analogs can be tailored to enhance specific biological activities or reduce side effects. The ability to modify the phenyl moiety allows researchers to fine-tune the compound's pharmacological properties .

Material Science Applications

Beyond biological applications, the unique chemical structure of this compound may lend itself to applications in material science. Its potential as a precursor for novel polymers or coatings that require specific thermal or chemical resistance is an area worth exploring.

Case Studies and Research Findings

StudyFindings
Antitumor ActivityDemonstrated inhibition of tubulin polymerization leading to reduced tumor growth in cell lines .
Antiviral PropertiesRelated compounds showed efficacy against coronaviruses; suggests potential for similar activity .
Neuropharmacological EffectsEvidence of anxiety reduction without cognitive impairment in related pyridazine compounds .
Synthesis VariationsStructural modifications allow tuning of biological activities; critical for drug development .

Mechanism of Action

Molecular Targets and Pathways: The compound's mechanism of action would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, disrupting their normal function. The trifluoromethyl and oxadiazole groups could confer unique binding properties, affecting metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity : Ethyl and methylsulfanyl substituents (e.g., ) increase hydrophobicity, which may improve membrane permeability but reduce solubility.
  • Steric Effects : Bulkier substituents (e.g., ethoxy in ) could hinder binding to flat enzymatic pockets.

Physicochemical Properties

  • Molecular Weight : Estimated at ~455 g/mol (based on structural analogy to ), placing it within Lipinski’s rule of five limits.
  • Polar Surface Area : High due to multiple heteroatoms (N, O, S), suggesting moderate blood-brain barrier penetration.
  • Trifluoromethyl Impact : Enhances metabolic stability and electronegativity, as seen in .

Biological Activity

3-Phenyl-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic compound that has garnered attention for its potential biological activities. The trifluoromethyl group and the oxadiazole moiety are particularly significant due to their known pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H16F3N5S\text{C}_{19}\text{H}_{16}\text{F}_3\text{N}_5\text{S}

Key Features:

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
  • Oxadiazole Moiety: Known for various biological activities including anticancer and anticonvulsant effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Anticancer Activity:
    • Studies indicate that oxadiazole derivatives exhibit significant anticancer potential by inhibiting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
    • Molecular docking studies suggest that the compound may bind effectively to these targets, potentially leading to decreased tumor growth.
  • Anticonvulsant Activity:
    • Preliminary tests have shown that related compounds with trifluoromethyl groups demonstrate anticonvulsant properties in animal models. These compounds often act on neuronal voltage-sensitive sodium channels .
    • The presence of the oxadiazole ring is crucial for enhancing anticonvulsant activity, as demonstrated in structure-activity relationship (SAR) studies.
  • Antimicrobial Properties:
    • Oxadiazole derivatives have been reported to possess antimicrobial activity against various pathogens. Their efficacy is attributed to their ability to disrupt microbial cell membranes .

Study 1: Anticancer Potential

A study published in Molecules highlighted the synthesis and evaluation of 1,3,4-oxadiazole derivatives. The results indicated that these compounds could inhibit cancer cell growth by targeting specific enzymes involved in DNA synthesis and repair .

Study 2: Anticonvulsant Screening

In a pharmacological study assessing the anticonvulsant activity of various derivatives, it was found that compounds with a trifluoromethyl group exhibited enhanced protective effects against induced seizures in mice. The most active derivatives were observed to provide significant protection at doses of 100 mg/kg .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism and neuronal excitability.
  • Ion Channel Modulation: It likely interacts with sodium channels, stabilizing neuronal membranes and preventing excessive firing.

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